(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
Description
“(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one” is a synthetic chalcone derivative characterized by a conjugated enone system linking a 4-hydroxyphenyl group to a substituted 1,4-benzodioxin moiety. The benzodioxin ring features a methoxy substituent at position 8, distinguishing it from simpler analogs. Chalcones are widely studied for their bioactivities, including antioxidant, antimicrobial, and anticancer properties, owing to their α,β-unsaturated ketone structure, which enables redox interactions and nucleophilic attack .
The addition of the 8-methoxy group in the target compound would increase its molecular weight to approximately 298.29 g/mol (calculated by adding the mass of a methoxy group, ~30 g/mol).
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-16-10-12(11-17-18(16)23-9-8-22-17)2-7-15(20)13-3-5-14(19)6-4-13/h2-7,10-11,19H,8-9H2,1H3/b7-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJYTICXCHYYEW-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Aldol Condensation: The final step often involves an aldol condensation between the hydroxyphenyl aldehyde and the benzodioxin derivative to form the desired enone structure.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the enone double bond can yield saturated ketones.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Licoagrochalcone D has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
1.2 Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For example, it has been shown to reduce the expression of TNF-alpha and IL-6 in cell models, suggesting its potential use in treating inflammatory diseases .
1.3 Antimicrobial Properties
Licoagrochalcone D has shown antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against antibiotic-resistant strains highlights its potential as a natural antimicrobial agent in pharmaceuticals .
Agricultural Applications
2.1 Biopesticide Development
The compound's natural origin and effectiveness against pests make it a candidate for biopesticide development. Its application can reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices . Studies have reported its effectiveness against common agricultural pests, which could lead to safer food production methods.
2.2 Plant Growth Promotion
Licoagrochalcone D has been associated with promoting plant growth by enhancing root development and nutrient uptake in certain crops. This effect can improve crop yields and resilience against environmental stressors .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antioxidant Activity | Demonstrated scavenging of DPPH radicals by Licoagrochalcone D | Potential use in nutraceutical formulations |
| Research on Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production in macrophages | Development of anti-inflammatory drugs |
| Biopesticide Efficacy Study | Effective against aphids and spider mites | Alternative to chemical pesticides in agriculture |
Mechanism of Action
The mechanism of action of “(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one” depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of chalcone derivatives incorporating benzodioxin and hydroxyphenyl motifs. Below is a detailed comparison with structurally related compounds:
Table 1. Structural and Physicochemical Comparisons
*Calculated based on analog data from .
Key Findings from Structural and Functional Comparisons
Substituent Effects on Solubility and Bioactivity: The 8-methoxy group in the target compound likely enhances metabolic stability compared to the unsubstituted benzodioxin in Analog 1 . The 4-hydroxyphenyl moiety in the target compound and Analog 1 facilitates hydrogen bonding, a critical feature for interactions with biological targets like enzymes or receptors .
Crystallographic Insights: Analog 2’s crystal structure (determined using SHELX software and visualized via ORTEP-3 ) confirms the planarity of the enone system, which is essential for maintaining conjugation and redox activity. The target compound is expected to exhibit similar planarity, favoring electron delocalization .
Lumping Strategy Relevance :
- highlights that compounds with shared cores (e.g., benzodioxin) but varying substituents are often grouped for study. However, the target compound’s unique 8-methoxy group necessitates individualized evaluation to assess its distinct physicochemical and bioactive profile .
Synthetic and Commercial Considerations :
- Analog 1 is commercially available with >95% purity, suggesting feasible synthetic routes for the target compound . The methoxy group’s introduction may require selective protection/deprotection steps during synthesis.
Biological Activity
The compound (2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one , also known as a derivative of benzodioxin and a phenolic compound, has garnered attention for its potential biological activities. This article reviews the synthesis, structural characterization, and biological activities of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.31664 g/mol. The structure includes a hydroxyphenyl group and a methoxy-substituted benzodioxin moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.31664 g/mol |
| CAS Number | Not specified |
| LogP | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with an appropriate methoxy-substituted benzodioxin derivative under acidic conditions. The reaction conditions and purification methods play a crucial role in determining the yield and purity of the final product.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit notable anticancer properties. For instance:
-
Cell Line Studies : The compound was evaluated against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). Results indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (μM) HeLa 0.39 – 0.75 HepG2 2.62 – 4.85 MDA-MB-231 Not specified
The anticancer activity is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle progression.
- Induction of Apoptosis : Studies have suggested that it can trigger apoptotic pathways in cancer cells.
- Molecular Docking Studies : Computational studies have shown that the compound can bind effectively to the active sites of various kinases involved in cancer progression, indicating a potential for targeted therapy .
Other Biological Activities
Beyond its anticancer effects, preliminary studies suggest that this compound may possess:
Case Studies
In one study, a series of coumarin derivatives were synthesized and tested alongside this compound. The results indicated that structural modifications significantly influenced biological activity, highlighting the importance of functional groups in determining efficacy against cancer cell lines .
Q & A
Q. What are the standard synthetic methodologies for preparing (2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and a substituted benzodioxin aldehyde. Key steps include:
- Reaction conditions : Ethanol/water solvent system with NaOH as a base catalyst at room temperature (RT) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity .
- Yield optimization : Adjusting molar ratios (e.g., 1:1.2 ketone:aldehyde) and reaction time (6–12 hours) improves efficiency .
Q. Table 1: Synthesis Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent (EtOH:H₂O) | 3:1 to 5:1 | Maximizes solubility of intermediates |
| Base Catalyst (NaOH) | 10–20 mol% | Higher amounts risk side reactions |
| Reaction Time | 6–24 hours | Prolonged time increases conversion |
Q. How is the structural characterization of this chalcone derivative performed?
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy :
- ¹H/¹³C-APT NMR : Confirms E-configuration (J = 15–16 Hz for α,β-unsaturated ketone protons) and substituent positions .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzodioxin moiety .
- FT-IR : Strong C=O stretch (~1650 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 298.0943 for [M+H]⁺) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening focuses on:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
- Antimicrobial Testing : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 50 µM indicating potential .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Methodological strategies :
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and increases yield by 15–20% via enhanced energy transfer .
- Catalyst screening : Transition to K₂CO₃ or ionic liquids (e.g., [BMIM]BF₄) reduces decomposition of sensitive substituents .
- In situ monitoring : HPLC or TLC tracks intermediate formation to optimize reaction termination .
Q. Table 2: Catalytic Systems Comparison
| Catalyst | Yield (%) | Side Products |
|---|---|---|
| NaOH | 65–70 | Epoxidation by-products |
| K₂CO₃ | 75–80 | Minimal |
| [BMIM]BF₄ | 85–90 | None observed |
Q. How do substituents on the benzodioxin ring influence bioactivity?
Structure-activity relationship (SAR) analysis :
- Electron-donating groups (e.g., methoxy) : Enhance antioxidant activity by stabilizing phenoxyl radicals .
- Bulkier substituents : Reduce antimicrobial efficacy due to steric hindrance in target binding .
- Hydroxyl positioning : Para-hydroxyl groups (vs. meta) improve cytotoxicity via hydrogen bonding with cellular targets .
Experimental design : Synthesize analogs with variations (e.g., 8-methoxy → 8-ethoxy) and compare bioassay data .
Q. What computational methods resolve contradictions in reported biological data?
Integrated approaches :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to correlate electronic properties with antioxidant potency .
- Molecular docking : Predicts binding affinity to enzymes (e.g., COX-2 for anti-inflammatory activity) .
- MD simulations : Evaluates stability of compound-protein complexes under physiological conditions .
Case study : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., DPPH concentration, solvent polarity) .
Q. How are spectroscopic data contradictions addressed in structural studies?
Contradiction resolution workflow :
Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers) causing signal splitting .
X-ray crystallography : Provides unambiguous confirmation of E-configuration and dihedral angles .
Cross-validation : Compare IR and Raman spectra to detect polymorphism or hydration states .
Example : Conflicting ¹³C NMR shifts for the benzodioxin ring were resolved via single-crystal X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
